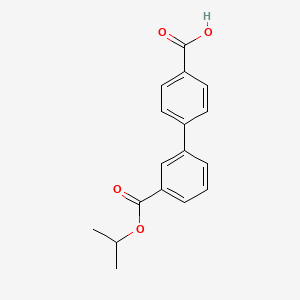

4-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-propan-2-yloxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-11(2)21-17(20)15-5-3-4-14(10-15)12-6-8-13(9-7-12)16(18)19/h3-11H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZVGCVCDJYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373476 | |

| Record name | Biphenyl-3,4'-dicarboxylic acid 3-isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282727-24-6 | |

| Record name | Biphenyl-3,4'-dicarboxylic acid 3-isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 282727-24-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification via Acid Catalysis

A common approach is acid-catalyzed esterification of hydroxybenzoic acid derivatives with propan-2-ol or its derivatives. For example, the synthesis of related esters such as 4-acetoxybenzoic acid involves reacting 4-hydroxybenzoic acid with acetic anhydride in the presence of concentrated sulfuric acid at 50-60°C for 15 minutes, followed by precipitation with water and recrystallization from ethanol-water mixtures to purify the product. This method can be adapted for propan-2-yloxycarbonyl esters by replacing acetic anhydride with the corresponding propan-2-yloxycarbonyl donor.

- Reaction temperature: 50-60°C

- Catalyst: Concentrated sulfuric acid

- Solvent: Often neat or minimal solvent conditions

- Purification: Recrystallization from ethanol-water

- Monitoring: TLC with toluene/acetone solvent system, melting point determination

Alkylation of Phenolic Hydroxy Groups

Another method involves the alkylation of phenolic hydroxy groups using propargyl or isopropyl bromide derivatives in the presence of a base such as potassium carbonate (K2CO3) in acetone. This SN2 reaction is favored in aprotic polar solvents and proceeds with good yields (53-85%) depending on substituents. Electron-withdrawing groups on the aromatic ring stabilize the phenoxide ion, enhancing alkylation efficiency.

| Parameter | Condition |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | Acetone |

| Alkylating agent | Propargyl bromide or isopropyl bromide |

| Temperature | Room temperature to mild reflux |

| Reaction time | Several hours (optimized per substrate) |

| Yield | 53-85% |

This method is applicable for synthesizing propan-2-yloxycarbonyl derivatives by using the appropriate alkyl bromide.

Multi-Step Synthesis via Acid Chlorides and Coupling

For more complex molecules such as this compound, a multi-step synthesis involving:

- Preparation of acid chlorides from benzoic acid derivatives using reagents like thionyl chloride.

- Coupling with hydroxy-substituted aromatic compounds under controlled conditions.

- Purification by silica gel column chromatography using hexane/ethyl acetate mixtures.

This approach is detailed in patent literature for related liquid crystal compounds. The reaction mixture is stirred at room temperature for extended periods (up to 24 hours), followed by sequential washing with dilute hydrochloric acid, sodium hydroxide or carbonate solutions, and water, then drying over magnesium sulfate. The crude product is purified chromatographically.

Purification and Characterization

- Recrystallization: Commonly from ethanol-water mixtures to enhance purity.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate solvents for fine purification.

- TLC: Used to monitor reaction progress and purity, employing solvent systems like 15:1 toluene:acetone.

- Melting Point: Determined to assess purity and confirm identity.

- Spectroscopy: 1H-NMR and other spectroscopic methods confirm structural integrity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed esterification | 4-hydroxybenzoic acid, acyl anhydride, H2SO4, 50-60°C | Simple, direct ester formation | Limited to simpler esters | 70-90 |

| Alkylation with alkyl bromides | Phenol derivatives, K2CO3, acetone, alkyl bromide | High yield, mild conditions | Requires base-sensitive groups | 53-85 |

| Multi-step coupling via acid chlorides | Acid chlorides, hydroxy aromatics, chromatography | Enables complex substituents | Multi-step, time-consuming | 60-80 |

Research Findings and Optimization Notes

- Electron-withdrawing substituents on the aromatic ring favor formation of stable phenoxide ions, improving alkylation yields.

- Aprotic polar solvents like acetone provide optimal solvation for SN2 reactions in alkylation steps.

- Reaction times vary from 15 minutes (acid catalysis) to 24 hours (coupling reactions) depending on method and substrate complexity.

- Purification by recrystallization and chromatography is essential for removing side products and obtaining high-purity material suitable for further applications.

- Washing sequences involving dilute acid and base solutions ensure removal of inorganic salts and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Biphenyl-3,4’-dicarboxylic acid.

Reduction: Biphenyl-3,4’-dicarboxylic acid 3-isopropyl alcohol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis:

4-(3-Propan-2-yloxycarbonylphenyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Esterification | Reacts with alcohols to form esters, enhancing solubility. |

| Amide Formation | Can form amides with amines, useful in drug development. |

| Reduction | The carboxylic acid group can be reduced to an alcohol. |

Biological Applications

Potential Antimicrobial Properties:

Research indicates that derivatives of benzoic acid compounds exhibit antimicrobial activity. Studies have shown that modifications to the benzoic acid structure can enhance its efficacy against various bacterial strains. For instance, related compounds have demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Case Study: In Vivo Studies

A study investigated the effects of benzoic acid derivatives on inflammatory diseases. The results indicated that certain structural modifications led to increased binding affinity to leukotriene receptors, which are implicated in inflammatory responses . This suggests that this compound could be explored for therapeutic uses in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Material Science Applications

Polymer Development:

The compound can be utilized as a building block in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from Benzoic Acid Derivatives

| Property | Improvement Factor |

|---|---|

| Thermal Stability | Enhanced by functionalization |

| Mechanical Strength | Increased due to cross-linking |

| Solubility | Modulated by side chains |

Pharmaceutical Applications

Drug Design:

Due to its structural characteristics, this compound is being studied for its potential role in drug design. Its ability to interact with biological targets makes it a candidate for further investigation in the development of new therapeutic agents.

Case Study: Drug Development Pipeline

Recent advancements have seen similar compounds enter clinical trials for inflammatory diseases, demonstrating promising results in early phases . This indicates a pathway for this compound to be evaluated as a clinical candidate.

Mechanism of Action

The mechanism of action for biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester is not well-defined. as an ester, it can participate in nucleophilic acyl substitution reactions, where the ester group is attacked by a nucleophile, leading to the formation of various products . The molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester

- Biphenyl-4,4’-dicarboxylic acid

- [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4,4’-dihydroxy-, 3,3’-dimethyl ester

Uniqueness

Biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester is unique due to its specific ester functional group at the 3-position, which can influence its reactivity and interactions compared to other biphenyl derivatives. This unique positioning can make it a valuable intermediate in organic synthesis and research applications.

Biological Activity

4-(3-Propan-2-yloxycarbonylphenyl)benzoic acid, also known by its chemical structure and CAS number 282727-24-6, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a benzoic acid moiety substituted with a propan-2-yloxycarbonyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 282727-24-6

- Molecular Formula : C16H18O4

- Molecular Weight : 286.31 g/mol

The structure features a benzoic acid core with an ether linkage that may enhance lipophilicity and membrane permeability.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. Preliminary studies suggest that the introduction of the propan-2-yloxycarbonyl group may enhance the antimicrobial potency compared to simpler benzoic acids.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Studies have shown that certain benzoic acid derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating a promising avenue for further investigation.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cells. The presence of the propan-2-yloxycarbonyl group may facilitate binding to target proteins, potentially leading to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell cycle progression and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A comparative study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound.

- Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of approximately 25 µg/mL.

-

Anticancer Efficacy :

- In vitro assays on breast cancer cell lines revealed that this compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours.

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-propan-2-yloxycarbonylphenyl)benzoic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For analogous benzoic acid derivatives, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene have been effective for achieving high yields (>70%) . Optimization includes controlling reaction temperature (e.g., 80–120°C) and using inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR : H and C NMR identify proton environments (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 6.5–8.0 ppm) and confirm substitution patterns .

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (ester C-O) validate functional groups .

- UV-Vis : Absorbance in the 250–300 nm range (π→π* transitions) confirms aromatic conjugation .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

- Answer : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and torsional conformations. High-resolution data (<1.0 Å) reduce thermal motion artifacts, while twin refinement addresses crystal twinning issues .

Advanced Research Questions

Q. What challenges arise in computational modeling of this compound’s electronic properties, and how can they be addressed?

- Answer : Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Basis sets like 6-311G++(d,p) improve accuracy for electron-rich aromatic systems. Discrepancies between experimental and calculated dipole moments may require solvent effect corrections (e.g., PCM model) .

Q. How does the compound’s steric and electronic profile influence its reactivity in cross-coupling reactions?

- Answer : The propan-2-yloxycarbonyl group introduces steric hindrance, slowing nucleophilic attacks at the meta-position. Electron-withdrawing effects of the carboxylic acid enhance electrophilic substitution at the para-position. Kinetic studies using HPLC-MS can track intermediate formation under varying catalytic conditions (e.g., Pd(OAc) vs. CuI) .

Q. What strategies are effective for studying its biological activity, such as enzyme inhibition?

- Answer :

- Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to targets like carbonic anhydrase .

- Structure-Activity Relationships (SAR) : Modify the propan-2-yloxy group to assess impacts on IC values. Comparative studies with derivatives (e.g., trifluoromethyl analogs) reveal electronic effects on potency .

Q. How can crystallographic data refinement tools improve structural determination for polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.